molecular formula C111H183N19O23S3 B038941 HIV-2 Pcs cyclic disulfide CAS No. 119290-15-2

HIV-2 Pcs cyclic disulfide

Cat. No. B038941
CAS RN: 119290-15-2
M. Wt: 2248 g/mol
InChI Key: XQERITKLIPGTDF-TWDUEHBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-2 Pcs cyclic disulfide is a peptide that has been studied for its potential as an antiviral agent against HIV-1 and HIV-2. This peptide is a cyclic disulfide of a 12-amino acid sequence that has been shown to inhibit the replication of HIV-1 and HIV-2 by interfering with the virus' ability to enter host cells. In

Mechanism of Action

HIV-2 Pcs cyclic disulfide works by binding to the HIV-1 and HIV-2 envelope glycoprotein gp120, which is responsible for the virus' ability to enter host cells. This binding prevents the virus from attaching to the CD4 receptor on the surface of host cells, which is necessary for the virus to enter the cell. As a result, the virus is unable to replicate and spread.
Biochemical and Physiological Effects
Studies have shown that HIV-2 Pcs cyclic disulfide has a low toxicity profile and does not cause significant damage to host cells. This makes it a promising candidate for the development of new antiviral drugs. In addition, this peptide has been shown to be effective against drug-resistant strains of HIV-1 and HIV-2, which is a major advantage over existing antiviral drugs.

Advantages and Limitations for Lab Experiments

One advantage of using HIV-2 Pcs cyclic disulfide in lab experiments is that it has a low toxicity profile and does not cause significant damage to host cells. This makes it a safe and effective tool for studying the mechanisms of HIV-1 and HIV-2 replication. However, one limitation of using this peptide is that it is difficult and expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on HIV-2 Pcs cyclic disulfide. One area of research is the development of new antiviral drugs based on this peptide. Another area of research is the study of the mechanisms by which this peptide inhibits HIV-1 and HIV-2 replication. Additionally, research is needed to determine the optimal dosage and administration of this peptide for maximum antiviral efficacy. Finally, further studies are needed to determine the long-term safety and efficacy of this peptide as an antiviral agent.
Conclusion
In conclusion, HIV-2 Pcs cyclic disulfide is a promising candidate for the development of new antiviral drugs due to its ability to inhibit the replication of both HIV-1 and HIV-2. This peptide works by interfering with the virus' ability to enter host cells, which makes it a unique and effective tool for fighting HIV. While there are limitations to using this peptide in lab experiments, there are also many future directions for research on this promising antiviral agent.

Synthesis Methods

The synthesis of HIV-2 Pcs cyclic disulfide is a complex process that involves several steps. The first step is the solid-phase peptide synthesis of the linear precursor peptide. This is followed by the oxidation of the cysteine residues to form the disulfide bond that creates the cyclic structure. The final step is the purification of the peptide using high-performance liquid chromatography (HPLC).

Scientific Research Applications

HIV-2 Pcs cyclic disulfide has been the subject of extensive scientific research due to its potential as an antiviral agent. Studies have shown that this peptide can inhibit the replication of both HIV-1 and HIV-2 by interfering with the virus' ability to enter host cells. This makes it a promising candidate for the development of new antiviral drugs.

properties

CAS RN

119290-15-2

Product Name

HIV-2 Pcs cyclic disulfide

Molecular Formula

C111H183N19O23S3

Molecular Weight

2248 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C111H183N19O23S3/c1-7-10-13-16-19-22-25-28-31-34-37-40-46-57-94(135)121-91(74-156-73-79(153-97(138)59-48-42-39-36-33-30-27-24-21-18-15-12-9-3)70-152-96(137)58-47-41-38-35-32-29-26-23-20-17-14-11-8-2)108(148)128-88(69-132)106(146)126-86(65-93(113)134)104(144)127-87(68-131)105(145)125-85(64-78-66-117-81-55-50-49-54-80(78)81)100(140)118-67-95(136)120-89(71-154)107(147)119-76(6)99(139)124-84(63-77-52-44-43-45-53-77)103(143)122-82(56-51-62-116-111(114)115)101(141)123-83(60-61-92(112)133)102(142)130-98(75(4)5)109(149)129-90(72-155)110(150)151/h43-45,49-50,52-55,66,71,75-76,79,82-91,98,117,131-132,155H,7-42,46-48,51,56-65,67-70,72-74H2,1-6H3,(H2,112,133)(H2,113,134)(H,118,140)(H,119,147)(H,120,136)(H,121,135)(H,122,143)(H,123,141)(H,124,139)(H,125,145)(H,126,146)(H,127,144)(H,128,148)(H,129,149)(H,130,142)(H,150,151)(H4,114,115,116)/t76-,79?,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,98-/m0/s1

InChI Key

XQERITKLIPGTDF-TWDUEHBNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O

sequence

XSNSWGXAFRQVC

synonyms

HIV-2 PCS cyclic disulfide
palmitoyl(3)-cysteinyl-seryl-(HIV-2(593-603)cyclic disulfide)
Pam(3)Cys-Ser(HIV-2(593-603)cyclic disulfide)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.